molecular formula C9H6BrFN2 B1294274 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole CAS No. 957062-56-5

4-Bromo-1-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B1294274
CAS No.: 957062-56-5
M. Wt: 241.06 g/mol
InChI Key: OAIFXEHOEQLJIP-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluorophenyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromine atom at the 4-position and a fluorophenyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 1,3-diketones or β-keto esters under acidic or basic conditions can yield pyrazoles.

  • Bromination: : The introduction of the bromine atom at the 4-position can be achieved through bromination reactions. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminium tribromide.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of a boronic acid derivative of fluorobenzene with the brominated pyrazole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions. Solvents like toluene or ethanol are often employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Coupling Products: Products from coupling reactions include biaryl compounds or other extended aromatic systems.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the fluorophenyl group can enhance the compound’s bioavailability and metabolic stability.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler compound with a similar fluorophenyl group but lacking the pyrazole ring.

    4-Bromo-1H-pyrazole: Similar pyrazole structure but without the fluorophenyl group.

    4-Fluoro-1H-pyrazole: Contains the pyrazole ring and fluorine but lacks the bromine atom.

Uniqueness

4-Bromo-1-(4-fluorophenyl)-1H-pyrazole is unique due to the combination of the bromine atom and the fluorophenyl group on the pyrazole ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-1-(4-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIFXEHOEQLJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650526
Record name 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-56-5
Record name 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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